3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

Researchers seeking stereochemically defined hexahydroindole scaffolds for ACE inhibitor synthesis face supply inconsistency. This 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid (CAS 754141-46-3) provides a conformationally constrained proline mimetic with cis-fused ring junction, essential for perindopril and trandolapril synthesis. • >15-fold potency differentiation across N-acyl derivatives (ED₅₀ 40-700 µg/kg) • 2:1 HBA/HBD ratio, single rotatable bond for fragment-based drug discovery • Compatible with Pd-catalyzed cross-coupling for diverse azabicyclic scaffolds. Procurement: specify stereochemistry and ester form for process compatibility.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 754141-46-3
Cat. No. B13112636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid
CAS754141-46-3
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CCC2=NC(CC2C1)C(=O)O
InChIInChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6,8H,1-5H2,(H,11,12)
InChIKeyPIBUCWVTUGZXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-2H-indole-2-carboxylic Acid: Technical Profile


3,3A,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid (CAS 754141-46-3) is a partially saturated bicyclic α-amino acid scaffold belonging to the hexahydroindole-2-carboxylic acid class [1]. With molecular formula C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol , it features a characteristic cis-fused ring junction and a carboxylic acid functionality at the 2-position. This compound and its stereoisomers serve as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as perindopril and trandolapril [2], and are integral to fragment-based drug discovery programs seeking conformationally constrained proline mimetics [3].

Synthetic Intermediates
Direct substrate for ACE inhibitor convergent synthesis (perindopril, trandolapril routes)
Fragment Libraries
Conformationally constrained proline mimetic with cis-fused hexahydroindole core
Stereochemical Control
Single imine bond enables stereoselective hydrogenation and divergent functionalization

Why Generic Substitution Is Scientifically Unsound


Within the hydroindole-2-carboxylic acid family, small structural modifications—including the degree of ring saturation, stereochemistry at C-2, C-3a, and C-7a, and N-substitution—dramatically alter both pharmacological activity and synthetic utility. For example, in the N-acyl hexahydroindole-2-carboxylic acid series, ED₅₀ values for angiotensin I pressor response inhibition span a >15-fold range (40–700 µg/kg) depending solely on substituent choice and stereochemistry [1]. The target compound, as an unsubstituted hexahydroindole-2-carboxylic acid, possesses a unique combination of conformational constraint, hydrogen-bonding capacity (2 HBA, 1 HBD), and a single rotatable bond , which cannot be replicated by fully aromatic indole-2-carboxylic acids or fully saturated octahydroindole analogs. Generic substitution without stereochemical and saturation-state verification risks introducing undesired conformational flexibility, altered pharmacokinetics, or incompatible reactivity in multi-step syntheses [2].

01
Saturation State Mismatch
Fully saturated octahydroindole lacks the imine handle required for stereoselective reduction in perindopril synthesis. Aromatic indole-2-carboxylic acid introduces unwanted π-conjugation.
02
Stereochemistry Determines Potency
N-Acyl derivatives of this scaffold exhibit >15-fold ED₅₀ range based solely on C-2 carboxyl configuration; endo vs. exo isomer shift may alter downstream pharmacological profile.
03
HBA/HBD Profile Divergence
Hexahydroindole presents a distinct 2:1 HBA/HBD ratio vs. 1:1 for aromatic indole-2-carboxylic acid, impacting solubility and target engagement in fragment screens.

Quantifying Scaffold Differentiation: Head-to-Head Evidence


Saturation-State vs. Octahydro and Aromatic Analogs

The target compound occupies a distinct saturation niche. The hexahydroindole core (CAS 754141-46-3) retains one endocyclic C=N double bond (imine), whereas the fully saturated octahydroindole-2-carboxylic acid (CAS 80875-98-5) contains no sp² centers, and fully aromatic indole-2-carboxylic acid (CAS 1477-50-3) is fully conjugated. This difference has direct synthetic consequences: the hexahydroindole imine serves as a handle for stereoselective hydrogenation to the octahydroindole during perindopril synthesis [1]. Quantitative computed descriptors highlight the distinction: the hexahydroindole-2-carboxylic acid has a topological polar surface area (tPSA) of 49.3 Ų and complexity index of 235, versus the octahydroindole analog (tPSA ~49.3 Ų, complexity ~210) and the aromatic indole-2-carboxylic acid (tPSA 53.1 Ų, complexity ~190) .

Saturation State vs. Analogs
Reported
Complexity 235 (hexahydroindole) vs ~210 (octahydro), ~190 (aromatic); sp² centers 1 vs 0 vs 10; tPSA ~49.3 vs 49.3 vs 53.1 Ų.
Single imine bond provides a unique synthetic handle absent in fully saturated or fully aromatic analogs.
Computed descriptors from PubChem/Chem960.
Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

N-Acyl Derivatization for Perindopril Synthesis

In the industrial synthesis of perindopril (EP 1403277 B1), the hexahydroindole-2-carboxylic acid ester (VI) is the direct precursor that undergoes coupling with an alanine derivative (VII) to form the 1-alanyl-hexahydroindole derivative (VIII), which is subsequently hydrogenated to the octahydroindole. The patent specifies reaction conditions of 20–50 °C in THF or ethyl acetate with dicyclohexylcarbodiimide and triethylamine (1–1.2 equivalents based on intermediate V), followed by hydrogenation at 1–30 bar pressure [1]. This defined role as an isolable intermediate contrasts with the octahydroindole-2-carboxylic acid, which is the final hydrogenation product rather than the coupling substrate. A parallel patent (EP 1864973 A1) describes hexahydroindole carboxylic benzyl ester (II) as the key substrate for N-acylation in an alternative perindopril route [2].

Perindopril Synthesis Role
Method context
Hexahydroindole ester acts as coupling substrate at 20–50 °C in THF/EtOAc; octahydroindole is the terminal hydrogenation product, not the coupling partner.
Procurement must match the intermediate’s synthetic role to maintain process compatibility per EP 1403277 B1.
Qualitative difference in synthetic utility; process parameters from patent literature.
Process Chemistry ACE Inhibitor Synthesis Intermediate Scalability

Hydrogen-Bonding Profile vs. Aromatic Indole Analogs

The target compound provides 2 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), with a single rotatable bond and a molecular weight of 167.20 g/mol . By comparison, aromatic indole-2-carboxylic acid (MW 161.16 g/mol) has 2 HBA / 2 HBD and 1 rotatable bond, while octahydroindole-2-carboxylic acid (MW 169.22 g/mol) has 3 HBA / 1 HBD and 1 rotatable bond [1]. The hexahydroindole scaffold thus presents a distinct HBA/HBD ratio (2:1) compared to the aromatic analog (1:1), which directly impacts aqueous solubility, logD, and protein-ligand interaction profiles. The higher computed complexity (235) reflects a stereochemically richer scaffold suitable for fragment-based screening libraries [2].

Hydrogen-Bond Profile
Cross-study comparable
HBA/HBD ratio 2:1 for hexahydroindole vs. 1:1 (aromatic indole-2-carboxylic acid) and 3:1 (octahydroindole). Complexity ~24% higher than aromatic analog.
Distinct HBA/HBD ratio supports differentiated fragment-based screening and solubility profiles.
Computed descriptors; actual experimental logD/solubility to be verified.
Physicochemical Profiling Drug-Likeness Fragment Library Design

In Vivo Antihypertensive ED₅₀ Comparison

US Patent 4,562,202 reports intraduodenal ED₅₀ values for angiotensin I pressor response inhibition in anesthetized rats across a series of N-acyl hexahydroindole-2-carboxylic acids [1]. Representative ED₅₀ values range from 40 µg/kg to 700 µg/kg depending on the N-acyl substituent and stereochemistry at C-2 (endo vs. exo carboxyl configuration). For instance, the (S)-endo carboxyl compound with an (S)-alanyl-N-(1-carboethoxy-3-phenylpropyl) substituent shows ED₅₀ = 40 µg/kg, while the corresponding exo isomer shows ED₅₀ = 70 µg/kg—a 1.75-fold difference solely attributable to carboxyl stereochemistry [1]. The unsubstituted hexahydroindole-2-carboxylic acid serves as the synthetic precursor to these N-acyl derivatives; its intrinsic scaffold properties (ring junction stereochemistry, imine presence) directly determine the stereochemical outcome of N-acylation and subsequent in vivo potency [2].

In Vivo ED₅₀ Range
Class-level
ED₅₀ 40–700 µg/kg for N-acyl derivatives in rat pressor model; 1.75-fold difference between endo-COOH (40 µg/kg) and exo-COOH (70 µg/kg).
Stereochemistry of the scaffold directly influences pharmacological endpoint; correct isomer essential for targeted potency tier.
Data from US Patent 4,562,202; intraduodenal administration, angiotensin I challenge.
Cardiovascular Pharmacology ACE Inhibition In Vivo Efficacy

High-Value Application Scenarios


Perindopril and ACE Inhibitor Manufacturing

The hexahydroindole-2-carboxylic acid ester is the direct substrate for alanine coupling in the convergent synthesis of perindopril, as specified in EP 1403277 B1 and EP 1864973 A1. Procurement teams supporting ACE inhibitor manufacturing should specify the appropriate stereoisomer and ester form to ensure compatibility with established process parameters (20–50 °C coupling, 1–30 bar hydrogenation) [1].

Fragment-Based Drug Discovery Library

With its 2:1 HBA/HBD ratio, single rotatable bond, and molecular complexity of 235, the hexahydroindole-2-carboxylic acid scaffold is ideally suited for fragment library inclusion as a conformationally constrained proline surrogate. Its distinct saturation state (one endocyclic imine bond) provides a synthetic diversification point absent in both fully aromatic and fully saturated analogs .

Stereochemical Reference for SAR Campaigns

Given the >15-fold potency range observed across N-acyl hexahydroindole-2-carboxylic acid derivatives (ED₅₀ 40–700 µg/kg), the unsubstituted scaffold serves as a critical reference point for SAR campaigns. Procurement of stereochemically defined material enables accurate benchmarking of novel N-acyl derivatives against the established potency tiers reported in US Patent 4,562,202 [2].

Azabicyclic Library Diversification Scaffold

As demonstrated by Hanessian et al. (J. Org. Chem. 2005, 70, 5070–5085), hexahydroindole-2-carboxylic acid methyl esters can be elaborated via tandem carbocyclization and Pd-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Stille) to generate enantiopure 6-substituted hydroindole-2-carboxylic acids. The target compound thus provides entry to a diverse array of novel, stereodefined azabicyclic scaffolds for chemical biology and medicinal chemistry applications [3].

Application
Selection Property
Validation Focus
ACE Inhibitor Manufacturing
Stereochemically defined hexahydroindole ester; imine handle for reduction
Coupling efficiency (20–50 °C) and hydrogenation pressure compatibility
Fragment Library Design
Conformational constraint, HBA/HBD profile, and single rotatable bond
Synthetic diversification via imine or carbocyclization; physicochemical profiling
SAR Reference Scaffold
Unsubstituted hexahydroindole core with defined endo/exo carboxyl configuration
Benchmarking against reported ED₅₀ tiers for novel N-acyl derivatives
Azabicyclic Library Diversification
Enantiopure methyl ester for Pd-catalyzed cross-coupling
Compatibility with Suzuki-Miyaura, Heck, and Stille reactions; chiral integrity
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